N4,N4'-Di-naphthalen-2-yl-biphenyl-4,4'-diamine
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Description
“N4,N4’-Di-naphthalen-2-yl-biphenyl-4,4’-diamine” is a compound with the CAS Number: 374592-88-8 . It is also known as "N,N’-Di-1-naphthyl-N,N’-di-2-naphthylbenzidine" . This compound is used as a Hole Transport / Electron Blocking Layer (HTL / EBL) material in organic electronics, such as OLEDs and perovskite solar cells .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C52H36N2/c1-3-15-43-35-47 (33-27-37 (43)11-1)53 (51-21-9-17-41-13-5-7-19-49 (41)51)45-29-23-39 (24-30-45)40-25-31-46 (32-26-40)54 (48-34-28-38-12-2-4-16-44 (38)36-48)52-22-10-18-42-14-6-8-20-50 (42)52/h1-36H . This code provides a textual identifier for a chemical substance, designed to provide a standard way to encode molecular information and to facilitate the search for such information.Physical And Chemical Properties Analysis
The molecular weight of “N4,N4’-Di-naphthalen-2-yl-biphenyl-4,4’-diamine” is 688.87 . It has a high triplet energy, suitable HOMO levels, and chemical stability . Once crosslinked, it has good resistance to solvents commonly used in the deposition of the adjacent layer in an OLED material stack .Safety And Hazards
The safety information for this compound suggests avoiding breathing mist, gas, or vapors. It’s also recommended to avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Overexposure may cause irritation to eyes and skin .
Future Directions
The use of “N4,N4’-Di-naphthalen-2-yl-biphenyl-4,4’-diamine” in the fabrication of large-area display panels based on OLEDs is potentially attractive . The insights gained from the use of this compound will be helpful in the solution-based manufacture of large-area OLEDs and other optoelectronic components .
properties
IUPAC Name |
N-[4-[4-(naphthalen-2-ylamino)phenyl]phenyl]naphthalen-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2/c1-3-7-27-21-31(19-13-23(27)5-1)33-29-15-9-25(10-16-29)26-11-17-30(18-12-26)34-32-20-14-24-6-2-4-8-28(24)22-32/h1-22,33-34H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUHVLZOAXEIIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC5=CC6=CC=CC=C6C=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630263 |
Source
|
Record name | N~4~,N~4'~-Di(naphthalen-2-yl)[1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4,N4'-Di-naphthalen-2-yl-biphenyl-4,4'-diamine | |
CAS RN |
10311-62-3 |
Source
|
Record name | N~4~,N~4'~-Di(naphthalen-2-yl)[1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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